![molecular formula C27H30O15 B2458150 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin CAS No. 116310-59-9](/img/structure/B2458150.png)
4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin
説明
Natural product derived from plant source.
4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin is a natural product found in Coutarea hexandra, Hintonia standleyana, and other organisms with data available.
生物活性
4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin, also referred to as a glycosylated coumarin derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in anti-inflammatory and anticancer contexts. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a coumarin backbone with hydroxyl and methoxy substituents, alongside glycosidic linkages. Its structure can be represented as follows:
This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory activity. One study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by downregulating the NF-κB signaling pathway and inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Table 1: Inhibitory Effects on Pro-inflammatory Cytokines
Cytokine | Control Level (pg/mL) | Level after Treatment (pg/mL) | Inhibition (%) |
---|---|---|---|
TNF-α | 150 | 45 | 70 |
IL-1β | 120 | 30 | 75 |
IL-6 | 200 | 50 | 75 |
The above data illustrate significant reductions in cytokine levels following treatment with the compound.
Anticancer Activity
In addition to its anti-inflammatory properties, this coumarin derivative has shown promising anticancer effects. Studies have indicated that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 2: Apoptotic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via Bax/Bcl-2 ratio |
HCT116 | 20 | Cell cycle arrest and apoptosis |
HepG2 | 18 | Mitochondrial membrane potential loss |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. However, results indicate limited efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations exceeding 250 μg/mL .
Case Studies
Several studies have investigated the biological activities of glycosylated coumarins similar to our compound. For instance, a recent study reported that derivatives with similar structures showed enhanced anti-inflammatory effects compared to their aglycones due to improved solubility and bioavailability .
Another case study highlighted the role of structural modifications in enhancing anticancer activity. The introduction of additional hydroxyl groups was found to significantly increase the cytotoxicity against various cancer cell lines .
科学的研究の応用
Antioxidant Properties
Coumarins are known for their antioxidant capabilities. Research indicates that derivatives of coumarins can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for developing therapeutic agents against diseases associated with oxidative damage.
Antimicrobial Activity
Several studies have demonstrated the antibacterial properties of coumarin derivatives. The compound has shown effectiveness against various Gram-positive bacteria. For instance, modifications of coumarin structures have been reported to enhance their antibacterial efficacy against strains such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
Coumarins exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer's disease. Coumarin derivatives have been explored for their ability to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown .
Drug Development
The unique structure of 4-(3,4-dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin makes it a candidate for drug development targeting neurodegenerative diseases and bacterial infections.
Nutraceuticals
Given its antioxidant and anti-inflammatory properties, this compound can be explored in formulating dietary supplements aimed at enhancing health and preventing chronic diseases.
Case Studies
化学反応の分析
Biosynthetic Pathway in C. vietnamensis
The compound is identified as a secondary metabolite in C. vietnamensis leaves, with its biosynthesis modulated by methyl jasmonate (MeJA) treatment . Key steps include:
Core Coumarin Formation
-
Pechmann Condensation : Analogous to synthetic routes for 7-methoxycoumarins , the coumarin core is likely formed via condensation of a β-keto ester (e.g., methyl benzoylacetate) with a dihydroxy phenolic precursor (e.g., resorcinol derivatives) under acidic conditions.
-
Methylation : The 7-methoxy group is introduced using methylating agents like dimethyl sulfate .
Glycosylation
-
Enzymatic attachment of the disaccharide moiety (β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl) to the coumarin’s C5 hydroxyl group. This step is catalyzed by glycosyltransferases, as inferred from transcriptome data showing upregulation of glycosylation-related genes under MeJA treatment .
Regulation by MeJA
-
MeJA induces metabolic shifts in C. vietnamensis, leading to differential accumulation of this coumarin (Table 1) :
Treatment Duration | Compound Accumulation | Cluster Group |
---|---|---|
2 hours | No significant change | - |
48 hours | Decreased | Cluster 2 |
Hydroxylation Patterns
-
The 3,4-dihydroxyphenyl group at C4 suggests electrophilic aromatic substitution or oxidative coupling during biosynthesis. This moiety enhances redox activity and metal chelation potential.
Glycosidic Bond Reactivity
-
The β-glycosidic linkage between xylose and glucose is acid-labile, typical of O-glycosides. Hydrolysis under acidic conditions would yield aglycone (free coumarin) and monosaccharides.
Table 1: Metabolomic Response to MeJA in C. vietnamensis
Metabolite Class | Differentially Expressed Metabolites | Expression Trend (48h) |
---|---|---|
Flavonoid glycosides | 73 | Decreased |
Coumarins | 4-(3,4-Dihydroxyphenyl)-derivative | Decreased |
Table 2: Comparative NMR Coupling in Coumarin Derivatives
Coumarin | J(F–H5) (Hz) | C5 Splitting | Interaction Type |
---|---|---|---|
4-(2-Fluorophenyl)-7-methoxy | 2.6 | Doublet | Through-space |
Non-fluorinated analogs | - | Singlet | - |
Synthetic Challenges and Alternatives
-
Glycosylation Complexity : Chemical synthesis of the disaccharide moiety requires stereoselective protection-deprotection strategies, often inefficient compared to enzymatic methods.
-
Natural Extraction : The compound is preferentially isolated from C. vietnamensis due to biosynthetic efficiency, yielding ≥95% purity via LC/MS-ELSD .
特性
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-37-11-5-16-20(12(7-19(31)40-16)10-2-3-13(28)14(29)4-10)17(6-11)41-27-25(36)23(34)22(33)18(42-27)9-39-26-24(35)21(32)15(30)8-38-26/h2-7,15,18,21-30,32-36H,8-9H2,1H3/t15-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJGKMWLJOJFR-WUSKNVGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347847 | |
Record name | 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116310-59-9 | |
Record name | 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。